molecular formula C15H15NO3S B2632035 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate CAS No. 1062311-11-8

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate

Cat. No.: B2632035
CAS No.: 1062311-11-8
M. Wt: 289.35
InChI Key: UTIIRQDRRPYABU-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-3-carboxylic acid with 2-oxo-2-((1-phenylethyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylate derivatives
  • 2-Oxo-2-((1-phenylethyl)amino)ethyl furan-3-carboxylate
  • 2-Oxo-2-((1-phenylethyl)amino)ethyl pyrrole-3-carboxylate

Uniqueness

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11(12-5-3-2-4-6-12)16-14(17)9-19-15(18)13-7-8-20-10-13/h2-8,10-11H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIIRQDRRPYABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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